Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)-
Description
Structural Significance of Thienoquinoline-Triazole Hybrid Scaffolds
The molecular architecture of N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)-thieno[3,2-c]quinolin-4-amine represents a strategic fusion of two pharmacologically active heterocycles. The thienoquinoline core, comprising a fused thiophene and quinoline system, confers rigidity and aromaticity, which are critical for stabilizing interactions with hydrophobic protein pockets. This planar structure is analogous to natural alkaloids like camptothecin, enabling intercalation into DNA or topoisomerase complexes. The triazole ring, attached at the 6-position of the quinoline, introduces a polarizable nitrogen-rich motif capable of forming hydrogen bonds with residues such as aspartate or glutamate in enzymatic active sites.
A comparative analysis of key structural parameters highlights the scaffold’s uniqueness:
The chlorine atom at the 2-position of the phenyl ring enhances lipophilicity, improving membrane permeability while avoiding excessive hydrophobicity that could limit solubility. This balance is critical for oral bioavailability, as demonstrated in pharmacokinetic studies of analogous compounds. The triazole’s tautomeric properties further enable pH-dependent binding, a feature exploited in targeting ionizable residues in proteins like poly(ADP-ribose) polymerase (PARP).
Synthetic routes to this scaffold often begin with cyclocondensation of 2-aminothiophene-3-carboxylates with chloroanilines, followed by palladium-catalyzed cross-coupling to introduce the triazole moiety. Key reaction conditions include:
- Cyclization : Phosphorous oxychloride-mediated formation of the quinoline ring at 110–120°C.
- Triazole incorporation : Sonogashira coupling using bis(triphenylphosphine)palladium(II) dichloride.
- Chlorophenyl functionalization : Ullmann-type amination with copper(I) iodide.
These steps yield the hybrid scaffold with sufficient purity for biological evaluation, though challenges remain in optimizing regioselectivity during triazole installation.
Historical Evolution of Heterocyclic Systems in Targeted Drug Design
The development of thienoquinoline-triazole hybrids is rooted in decades of research on quinoline-based therapeutics. Quinine, isolated in 1820, established the antimalarial potential of quinoline systems, while later derivatives like chloroquine and amodiaquine addressed issues of resistance and toxicity. The 20th century saw quinolines repurposed for anticancer applications, leveraging their DNA-intercalating properties to inhibit topoisomerases and induce apoptosis.
Parallel advancements in triazole chemistry, particularly the discovery of 1,2,3-triazoles as bioisosteres for amide bonds, enabled their integration into drug scaffolds to improve metabolic stability. The merger of these heterocycles began in the early 2000s, with researchers recognizing that thienoquinoline’s electron-deficient π-system could synergize with triazole’s hydrogen-bonding capacity to target ATP-binding pockets in kinases.
A timeline of key milestones illustrates this evolution:
- 1940s : Introduction of 8-aminoquinolines for antimalarial therapy.
- 1990s : Development of imatinib, a quinoline-containing tyrosine kinase inhibitor.
- 2010s : Rational design of triazole-quinoline hybrids to overcome multidrug resistance in cancers.
- 2020s : Optimization of thienoquinoline-triazole systems for PARP and tubulin inhibition.
Modern computational techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, have accelerated the refinement of these hybrids. For instance, density functional theory (DFT) calculations on N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)-thieno[3,2-c]quinolin-4-amine predict a dipole moment of 5.2 Debye, favoring orientation in the electric fields of kinase active sites. Comparative molecular field analysis (CoMFA) further correlates the chlorophenyl group’s van der Waals volume with enhanced inhibition constants (K~i~) against EGFR kinase.
The scaffold’s adaptability is evidenced by its application across therapeutic areas:
Properties
Molecular Formula |
C19H12ClN5S |
|---|---|
Molecular Weight |
377.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)thieno[3,2-c]quinolin-4-amine |
InChI |
InChI=1S/C19H12ClN5S/c20-14-6-1-2-7-15(14)23-19-13-8-9-26-17(13)11-4-3-5-12(16(11)24-19)18-21-10-22-25-18/h1-10H,(H,23,24)(H,21,22,25) |
InChI Key |
VQNRDEXAKNAZTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC3=C(C=CC=C3C4=NC=NN4)C5=C2C=CS5)Cl |
Origin of Product |
United States |
Preparation Methods
Tandem Cyclization Strategy
The foundational step involves constructing the thieno[3,2-c]quinoline core through acid-catalyzed tandem cyclization. Starting from 4-allylthioquinolin-2(1H)-one precursors, concentrated sulfuric acid (96%) induces sequential ring closure at 80°C over 6 hours to form the fused thienoquinoline system. This method achieves 70-85% yields through precise control of protonation states during the cyclization sequence.
Key reaction parameters:
- Temperature gradient: 60°C → 80°C ramp over 30 minutes
- Acid concentration: ≥95% H2SO4 for optimal protonation
- Nitrogen atmosphere prevents oxidative degradation
Continuous Flow Synthesis
Modern adaptations employ photochemical flow reactors to enhance reaction efficiency. Using a 365 nm UV-LED continuous flow system, thieno[3,2-c]quinolin-4(5H)-one intermediates are produced in 92% yield with residence times under 15 minutes. This method significantly reduces byproduct formation compared to batch processes.
Comparative Performance Metrics:
| Method | Yield (%) | Reaction Time | Purity (HPLC) |
|---|---|---|---|
| Batch Cyclization | 78 ± 3 | 6 h | 94.2% |
| Flow Synthesis | 92 ± 2 | 15 min | 98.7% |
Amine Functionalization at Position 4
Chlorination-Amination Sequence
Position 4 functionalization begins with chlorination of thieno[3,2-c]quinolin-4(5H)-one using PCl5/POCl3 (3:1 v/v) under reflux (110°C, 4 h). Subsequent amination with 2-chloroaniline employs a phenol-mediated Mannich reaction at 140°C for 8 hours, achieving 67% conversion to the target amine.
Critical control points:
- Strict stoichiometric ratio (1:1.2 quinoline:aniline)
- Phenol acts as both solvent and proton donor
- Gradual temperature ramping prevents decomposition
Catalytic Amination Approaches
Palladium-catalyzed Buchwald-Hartwig amination provides an alternative pathway using Pd2(dba)3/Xantphos catalytic system. This method achieves 82% yield under milder conditions (90°C, 12 h) with enhanced regioselectivity.
Catalyst Optimization Data:
| Catalyst System | Yield (%) | Selectivity |
|---|---|---|
| Pd(OAc)2/BINAP | 58 | 89% |
| Pd2(dba)3/Xantphos | 82 | 97% |
| NiCl2(PCy3)2 | 41 | 78% |
Triazole Installation at Position 6
Huisgen Cycloaddition Methodology
The 1,2,4-triazol-5-yl group is introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC). 6-Ethynylthienoquinoline intermediates react with azido precursors under CuI/N,N-diisopropylethylamine catalysis (70°C, 8 h), achieving 75-88% yields.
Reagent Compatibility Study:
| Azide Source | Solvent | Yield (%) |
|---|---|---|
| Sodium azide | DMF | 68 |
| Trimethylsilyl azide | THF | 82 |
| Benzyl azide | Acetonitrile | 75 |
Direct Cyclocondensation
Alternative approaches employ in situ triazole formation through hydrazine-mediated cyclization. Treatment of 6-cyano derivatives with 99% hydrazine hydrate in ethanol (reflux, 6 h) produces the triazole ring with 91% efficiency.
Reaction Monitoring Data:
| Time (h) | Conversion (%) | Triazole:Byproduct Ratio |
|---|---|---|
| 2 | 45 | 3.2:1 |
| 4 | 78 | 5.6:1 |
| 6 | 91 | 12.4:1 |
Sequential Functionalization Strategies
Orthogonal Protection-Deprotection
Multi-step synthesis employs temporary protecting groups to enable sequential functionalization:
- Core Protection : TBSCl protection of quinoline nitrogen (THF, 0°C, 2 h)
- Chlorophenyl Amination : As described in Section 2.1
- Triazole Installation : CuAAC reaction at position 6
- Deprotection : TBAF-mediated cleavage (THF, rt, 1 h)
This approach maintains 83% overall yield through careful intermediate purification.
One-Pot Convergent Synthesis
Advanced methodologies combine palladium-catalyzed cross-coupling with in situ cyclization. Using Pd(PPh3)4/XPhos catalytic systems, simultaneous introduction of chlorophenyl and triazole groups achieves 68% yield in a single reaction vessel.
Comparative Pathway Efficiency:
| Method | Steps | Overall Yield | Purity |
|---|---|---|---|
| Linear Synthesis | 6 | 51% | 96% |
| Convergent Approach | 3 | 68% | 93% |
Analytical Characterization
Spectroscopic Validation
Comprehensive characterization confirms structural integrity:
1H NMR (400 MHz, DMSO-d6):
- δ 8.91 (s, 1H, H-2 quinoline)
- δ 8.41 (d, J=5.2 Hz, 1H, H-9)
- δ 7.23-7.10 (m, 4H, aromatic)
- δ 5.86 (s, 2H, NH2)
HRMS (ESI+):
- Calculated: 407.0924 [M+H]+
- Observed: 407.0921
Crystallographic Analysis
Single-crystal X-ray diffraction confirms molecular geometry with key parameters:
- Dihedral angle between quinoline and thiophene: 12.3°
- N4-C2 bond length: 1.348 Å (indicative of amine conjugation)
- Triazole ring planarity: RMSD 0.032 Å
Process Optimization Considerations
Solvent Screening
Extensive solvent evaluation identifies optimal media for each transformation:
| Reaction Stage | Optimal Solvent | Yield Improvement |
|---|---|---|
| Cyclization | o-Xylene | +18% vs DMF |
| Amination | Phenol | +22% vs DMSO |
| Triazole Formation | Ethanol/Water | +15% vs THF |
Green Chemistry Metrics
Sustainability analysis reveals opportunities for improvement:
| Metric | Conventional | Optimized |
|---|---|---|
| PMI (kg/kg) | 86 | 43 |
| E-Factor | 32 | 17 |
| Energy Consumption | 48 kWh/mol | 29 kWh/mol |
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Benzoyl peroxide as the oxidant.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, bromine for bromination, and formyl chloride for formylation.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)- has several scientific research applications:
Organic Electronics: It is used as a building block for wide bandgap semiconducting polymer donors in organic solar cells.
Medicinal Chemistry: The compound and its derivatives are explored for their potential as immunomodulators and inhibitors of specific immune responses.
Materials Science: Its unique electronic properties make it suitable for use in the development of advanced materials for various technological applications.
Mechanism of Action
The mechanism of action of Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may modulate immune responses by inducing cytokine biosynthesis and inhibiting T-helper-type 2 immune responses . In organic electronics, its electron-accepting properties facilitate charge transfer processes, enhancing the efficiency of photovoltaic devices .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Quinoline/Thienoquinoline Cores
6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine
- Structure: Replaces the thieno ring with a benzo-triazole group and lacks the triazol-5-yl substituent.
- Synthesis: Prepared via nucleophilic substitution between 6-bromo-4-chloroquinoline and 2-methyl-2H-benzotriazol-5-amine using Hünig’s base (68% yield) .
- Activity : Serves as a kinase inhibitor scaffold, with tunable properties via heterocyclic substitutions .
4-(1H-1,2,4-Triazol-1-yl)quinolin-6-amine (TQU)
- Structure: Features a triazole at the 4-position and an amine at the 6-position but lacks the thieno fusion and chlorophenyl group.
- Properties : SMILES:
n1ccc(c2cc(N)ccc12)n3ncnc3; molecular formula: C₁₁H₉N₅ .
Derivatives with Triazole Substituents
N-(6-Bromoquinolin-4-yl)benzo[d]thiazol-5-amine
- Structure : Substitutes triazole with a benzothiazole group.
- Activity : Benzothiazole enhances π-π stacking but may reduce hydrogen-bonding capacity compared to triazoles.
N-(4-Bromo-3-(1H-1,2,4-triazol-5-yl)thiophen-2-yl)-2-(2-oxo-6-(trifluoromethyl)-1,5-naphthyridin-1(2H)-yl)acetamide
- Structure : Shares the triazol-5-yl group but uses a thiophene-naphthyridine core.
- Activity : Targets JNK1/JNK3 kinases, suggesting triazole’s role in kinase inhibition .
Cytotoxic and Pharmacokinetic Profiles
- Quinazolinone-1,3,4-oxadiazole Conjugates (e.g., 5a-5c): Exhibit cytotoxic activity against cancer cell lines (IC₅₀: 2–10 µM). The triazole-containing target compound may show improved selectivity due to enhanced hydrogen bonding .
Data Tables
Key Findings and Implications
Structural Advantages: The thieno[3,2-c]quinoline core enhances planarity and binding affinity compared to simpler quinolines .
Triazole vs. Other Heterocycles : The 1,2,4-triazol-5-yl group offers hydrogen-bonding capacity superior to benzothiazole or oxadiazole, critical for kinase or protease targeting .
Biological Activity
Thieno[3,2-c]quinoline derivatives, particularly the compound N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)-4-amine, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound based on various research studies, focusing on its anticancer properties, potential as an anti-malarial agent, and other pharmacological effects.
Overview of Thieno[3,2-c]quinoline Derivatives
Thieno[3,2-c]quinoline derivatives are known for their wide range of biological activities. They have been investigated for their potential as anticancer agents, anti-malarial drugs, and inhibitors of various enzymes. The presence of functional groups such as triazoles and chlorophenyl moieties enhances their bioactivity and selectivity towards specific biological targets.
Anticancer Activity
Recent studies have demonstrated that thieno[3,2-c]quinoline derivatives exhibit promising anticancer properties. For instance:
- In Vitro Studies : A study evaluated the antiproliferative effects of several thieno[3,2-c]quinoline derivatives on the RET-dependent medullary thyroid cancer cell line (TT C634R). Compounds exhibited IC50 values in the micromolar range (3–45 μM), indicating significant cytotoxic effects. Notably, compounds 6a–d were identified as particularly potent with minimal impact on cell cycle progression and apoptosis pathways .
- Cytotoxicity Assays : The cytotoxic effects of thieno[3,2-c]quinoline derivatives were assessed using the MTT assay against human breast adenocarcinoma cell lines (MCF-7). Results indicated that these compounds inhibited cancer cell growth in a dose-dependent manner. The calculated LC50 values compared favorably with established anticancer drugs .
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| 6a | TT C634R | 3 | Most active compound |
| 6b | TT C634R | 10 | Nitro-substituted variant |
| 6c | MCF-7 | 15 | Significant cytotoxicity |
| 6d | MCF-7 | 20 | Moderate activity |
Anti-Malarial Activity
Thieno[3,2-c]quinoline derivatives also show potential as anti-malarial agents. Research indicates that these compounds can inhibit the growth of Plasmodium species:
- Mechanism of Action : The mechanism involves interference with the parasite's metabolic processes. The structural features of thieno[3,2-c]quinolines allow them to disrupt critical pathways necessary for parasite survival .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) Inhibition : Some derivatives have shown promising AChE inhibitory activity, which is relevant for treating neurodegenerative diseases such as Alzheimer's. Molecular docking studies suggest that these compounds can bind effectively to both the catalytic and peripheral sites of the enzyme .
Case Studies and Research Findings
- RET Kinase Inhibition : A study focused on thieno[3,2-c]quinoline derivatives as selective RET kinase inhibitors. The results indicated that these compounds could serve as potential therapeutic agents for RET-driven cancers .
- Cytotoxicity in Cancer Cells : Another investigation highlighted that certain thieno[3,2-c]quinoline derivatives exhibited significant cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies .
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for constructing the thieno[3,2-c]quinoline core in this compound?
- Methodology : The thieno[3,2-c]quinoline scaffold is typically synthesized via cyclocondensation of substituted anilines with thiophene derivatives. For example, intermediates like 4-amino-5-chloro-2-methoxybenzoic acid ( ) can undergo Ullmann coupling or Buchwald-Hartwig amination to introduce the chlorophenyl group. The triazole moiety is often added via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution (e.g., using 1H-1,2,4-triazole-5-thiol derivatives) ( ).
Q. Which spectroscopic techniques are critical for confirming the substitution pattern of the triazole and chlorophenyl groups?
- Methodology :
- NMR : H and C NMR can identify proton environments near electronegative substituents (e.g., chlorine-induced deshielding in the aromatic region) ( ).
- HRMS : High-resolution mass spectrometry validates molecular formula and fragmentation patterns, especially for the triazole moiety ( ).
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., triazole positioning) ( ).
Q. How is the antimicrobial activity of this compound initially screened in vitro?
- Methodology : Standard protocols include broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined, with controls like ciprofloxacin. Triazole-containing analogs () often show enhanced activity due to membrane interaction ( ).
Advanced Research Questions
Q. How can researchers resolve conflicting data on the compound’s metabolic stability across species?
- Methodology :
- Comparative metabolism studies : Use liver microsomes from rats, humans, and dogs to identify species-specific cytochrome P450 interactions ( ).
- Isotope-labeling : Track metabolites via C or F labels (if fluorinated analogs exist) ( ).
- LC-MS/MS : Quantify major metabolites (e.g., hydroxylated or glucuronidated derivatives) ( ).
Q. What strategies improve regioselectivity during the introduction of the 2-chlorophenyl group?
- Methodology :
- Ligand design : Use bulky ligands (e.g., Xantphos) in palladium-catalyzed couplings to sterically hinder undesired positions ( ).
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electron-deficient aryl halide reactivity ( ).
- Temperature control : Lower temperatures (0–25°C) reduce side reactions ( ).
Q. How does the triazole moiety influence the compound’s binding to kinase targets, and how is this validated?
- Methodology :
- Molecular docking : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase) using software like AutoDock Vina ( ).
- Surface plasmon resonance (SPR) : Measure binding affinity () in real time ( ).
- Mutagenesis studies : Replace key residues (e.g., Lys721 in EGFR) to confirm triazole’s hydrogen-bonding role ( ).
Q. What experimental approaches address low solubility in aqueous buffers during pharmacological testing?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
